molecular formula C19H19NO5 B2675916 (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid CAS No. 2225127-05-7

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid

Cat. No.: B2675916
CAS No.: 2225127-05-7
M. Wt: 341.363
InChI Key: KAVHFNYDXGWPBX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.363. The purity is usually 95%.
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Scientific Research Applications

Protective Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from (3S)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid, is extensively used to protect hydroxy-groups during the synthesis of peptides. This protective group is compatible with a variety of acid- and base-labile protecting groups, offering the advantage of being conveniently removed without affecting other sensitive groups in the molecule. This characteristic makes it an invaluable tool in the synthesis of complex peptides, including the synthesis of an octathymidylic acid fragment, demonstrating its critical role in the precise assembly of peptide sequences (C. Gioeli & J. Chattopadhyaya, 1982).

Solid-Phase Synthesis Applications

In solid-phase synthesis, the Fmoc group has been utilized for the preparation of N-alkylhydroxamic acids through an efficient condensation process. This application underscores the group's versatility in facilitating the synthesis of structurally diverse molecules, highlighting its contribution to expanding the toolkit for chemical synthesis and enabling the creation of novel compounds with potential applications in various fields (Sarah L. Mellor & W. Chan, 1997).

Fluorescence Probes Development

The fluoren-9-ylmethoxycarbonyl group has also played a pivotal role in the development of novel fluorescence probes for detecting reactive oxygen species (ROS). These probes, designed to selectively detect highly reactive oxygen species, such as hydroxyl radical (⋅OH) and hypochlorite (−OCl), rely on the unique properties of the fluoren-9-ylmethoxycarbonyl-based compounds. This application demonstrates the compound's utility beyond synthesis, contributing to advancements in biological and chemical research by providing tools for studying ROS in various biological contexts (Ken-ichi Setsukinai et al., 2003).

Linkers for Solid Phase Synthesis

The chemical stability and ease of removal of the fluoren-9-ylmethoxycarbonyl group make it an excellent choice for use as a linker in solid-phase synthesis. It facilitates the immobilization and subsequent cleavage of carboxylic acids and amines, offering high yield and purity in the final products. This application is crucial for the efficient and effective synthesis of peptides and other organic molecules, showcasing the group's broad applicability in synthetic chemistry (K. Bleicher, C. Lutz, & Yves Wuethrich, 2000).

Properties

IUPAC Name

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-12(9-18(22)23)10-20-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,21H,9-11H2,(H,20,24)(H,22,23)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVHFNYDXGWPBX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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